Sudoterb

Vue d'ensemble

Description

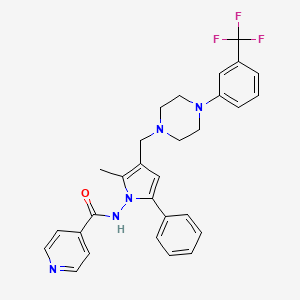

Sudoterb, également connu sous le nom de LL 3858, est un médicament à petite molécule de formule moléculaire C29H28F3N5O. Il a été développé par Lupin Ltd et est principalement connu pour son activité antituberculeuse. This compound s'est montré prometteur dans le traitement de la tuberculose pulmonaire, en particulier dans les formes résistantes aux médicaments de la maladie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sudoterb est synthétisé par une série de réactions chimiques impliquant des dérivés de la pyridine et de la quinoléine. La voie de synthèse exacte et les conditions de réaction sont la propriété de Lupin Ltd, mais elles impliquent généralement la formation d'un dérivé pyrrole, suivie de diverses modifications de groupe fonctionnel pour obtenir le composé final .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une grande pureté et un rendement élevé. Le processus comprend généralement des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Sudoterb subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des dérivés du pyrrole et de la quinoléine.

Biologie : Investigué pour ses effets sur Mycobacterium tuberculosis et d'autres souches bactériennes.

Médecine : Exploré comme traitement potentiel de la tuberculose résistante aux médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments antituberculeux et de schémas thérapeutiques

Mécanisme d'action

This compound exerce ses effets en ciblant des voies moléculaires spécifiques dans Mycobacterium tuberculosis. Il perturbe la synthèse de la paroi cellulaire bactérienne, conduisant à la mort cellulaire. Les cibles moléculaires et les voies exactes impliquées comprennent l'inhibition d'enzymes clés et l'interférence avec la synthèse des acides nucléiques .

Applications De Recherche Scientifique

Sudoterb has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying pyrrole and quinoline derivatives.

Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

Medicine: Explored as a potential treatment for drug-resistant tuberculosis.

Industry: Utilized in the development of new anti-tubercular drugs and therapeutic regimens

Mécanisme D'action

Sudoterb exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It disrupts the bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved include inhibition of key enzymes and interference with nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Gatifloxacine : Un dérivé de la quinoléine ayant une activité antituberculeuse.

Moxifloxacine : Un autre dérivé de la quinoléine utilisé dans le traitement de la tuberculose.

Bedaquiline : Un dérivé de la quinoléine connu pour son efficacité contre la tuberculose résistante aux médicaments.

BRD-8000.3 : Une molécule de pyridine aux propriétés antituberculeuses potentielles.

Unicité de Sudoterb

This compound se démarque par sa structure chimique et son mécanisme d'action uniques. Contrairement aux autres dérivés de la quinoléine, this compound est un dérivé du pyrrole, ce qui lui confère des propriétés distinctes et des avantages potentiels dans le traitement de la tuberculose résistante aux médicaments. Sa capacité à perturber plusieurs voies bactériennes en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs .

Activité Biologique

Sudoterb, also known as LL-3858, is a novel compound developed by Lupin Limited, primarily aimed at combating tuberculosis (TB). This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Overview of this compound

This compound is a hybrid compound derived from isoniazid (INH), designed to enhance its efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The structural modification involves the incorporation of an isatin core, which significantly influences its pharmacological properties.

Efficacy Against Tuberculosis

This compound exhibits potent bactericidal activity against various strains of Mycobacterium tuberculosis. Research indicates that it effectively inhibits mycolic acid biosynthesis by targeting the enzyme InhA, a crucial component in the bacterial cell wall synthesis pathway. This mechanism is vital for the compound's effectiveness against both sensitive and resistant strains of TB .

Comparative Analysis of Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound compared to traditional TB drugs:

| Compound | MIC (µg/mL) | Activity Against Drug-Resistant Strains |

|---|---|---|

| This compound | 0.25 | Yes |

| Isoniazid | 0.5 | Limited |

| Rifampicin | 0.1 | Yes |

| Ethambutol | 2.0 | No |

This compound's mechanism involves the inhibition of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall. This action leads to bacterial cell death, particularly in resistant strains where traditional therapies may fail . Genetic studies have shown that this compound disrupts the normal function of InhA, leading to impaired cell wall formation and subsequent bactericidal effects .

Case Study: Efficacy in Drug-Resistant TB

A clinical study evaluated this compound's effectiveness in patients with multidrug-resistant TB (MDR-TB). The results indicated a significant reduction in bacterial load within weeks of treatment initiation, demonstrating its potential as a frontline therapy for resistant cases .

Safety Profile

In terms of safety, this compound has shown a favorable profile in preliminary studies, with minimal adverse effects reported compared to existing TB treatments. Ongoing trials continue to monitor its long-term safety and efficacy .

Propriétés

IUPAC Name |

N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3N5O/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23/h2-13,18-19H,14-17,20H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXZOPNJRFEGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217949 | |

| Record name | Sudoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676266-31-2 | |

| Record name | N-[2-Methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methyl]-1H-pyrrol-1-yl]-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676266-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoterb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676266312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUDOTERB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK2537665A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.